2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Overview
Description
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
The synthesis of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-methoxyphenyl ethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction Reactions: The acetamide moiety can be reduced to form amine derivatives.
Common reagents used in these reactions include sodium hydride for deprotonation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other functional compounds
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide include:
2-chloro-N-(1-(4-methoxyphenyl)ethyl)acetamide: This compound has a similar structure but with a methoxy group at the para position.
2-chloro-N-(1-(3-methoxyphenyl)ethyl)acetamide: This compound has the methoxy group at the meta position.
2-chloro-N-(1-(2,4-dimethoxyphenyl)ethyl)acetamide: This compound has two methoxy groups at the ortho and para positions.
The uniqueness of this compound lies in the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-5-3-4-6-10(9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULKALPYHHSNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406948 | |
Record name | 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-06-1 | |
Record name | 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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